1-Cyclobutyl-3-(trifluoromethoxy)benzene
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Overview
Description
1-Cyclobutyl-3-(trifluoromethoxy)benzene is a chemical compound with the molecular formula C₁₁H₁₁F₃O and a molecular weight of 216.2 g/mol . This compound is characterized by the presence of a cyclobutyl group attached to a benzene ring, which is further substituted with a trifluoromethoxy group. The trifluoromethoxy group is known for its high electronegativity and lipophilicity, making it a valuable substituent in various chemical applications .
Preparation Methods
The synthesis of 1-Cyclobutyl-3-(trifluoromethoxy)benzene can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used can vary, but the general approach involves the coupling of a cyclobutyl-substituted aryl halide with a trifluoromethoxy-substituted boronic acid or ester .
Chemical Reactions Analysis
1-Cyclobutyl-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Scientific Research Applications
1-Cyclobutyl-3-(trifluoromethoxy)benzene has a wide range of applications in scientific research:
Biology: The compound’s unique structural features make it a valuable probe in studying biological systems, including enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 1-Cyclobutyl-3-(trifluoromethoxy)benzene involves its interaction with molecular targets through its trifluoromethoxy group. This group enhances the compound’s ability to interact with hydrophobic pockets in proteins and enzymes, leading to specific binding and modulation of biological pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-Cyclobutyl-3-(trifluoromethoxy)benzene can be compared with other similar compounds, such as:
1-Bromo-4-(trifluoromethoxy)benzene: This compound also contains a trifluoromethoxy group but differs in the presence of a bromine atom instead of a cyclobutyl group.
1-Cyclobutyl-4-(trifluoromethoxy)benzene: Similar to the target compound but with the trifluoromethoxy group positioned differently on the benzene ring.
1-Cyclobutyl-3-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of a trifluoromethoxy group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of the cyclobutyl and trifluoromethoxy groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C11H11F3O |
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Molecular Weight |
216.20 g/mol |
IUPAC Name |
1-cyclobutyl-3-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C11H11F3O/c12-11(13,14)15-10-6-2-5-9(7-10)8-3-1-4-8/h2,5-8H,1,3-4H2 |
InChI Key |
ILPFDRRITJLGRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=CC(=CC=C2)OC(F)(F)F |
Origin of Product |
United States |
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